4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-25-15-12-19-16-18(6-11-22(19)25)23(26-13-4-3-5-14-26)17-24-30(27,28)21-9-7-20(29-2)8-10-21/h6-11,16,23-24H,3-5,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEURIJMSZMXLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable halide reacts with piperidine.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group can be attached through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Methoxylation: The methoxy group can be introduced through methylation, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonates in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles
a) N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
- Key Differences : Replaces the indoline-piperidine-ethyl chain with a pyrimidine-thioether group.
- The thioether linkage may reduce metabolic stability compared to the ethylamine linker in the target compound .
b) 2-Methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide
- Key Differences: Substitutes indoline with a 4-pyridinyl group and introduces an isothiazolidinone ring.
- Impact: The isothiazolidinone’s sulfone group increases hydrophilicity, while the pyridine ring may enhance π-π stacking interactions in receptor binding. This contrasts with the lipophilic indoline in the target compound, which could favor blood-brain barrier penetration .
Analogues with Varied Substituents on the Benzene Ring
a) 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide
- Key Differences : Replaces the sulfonamide group with a benzamide and adds an ethylsulfonyl moiety.
- Impact : The benzamide’s hydrogen-bonding capacity and ethylsulfonyl’s electron-withdrawing effects may shift pharmacological activity toward kinase inhibition, unlike the sulfonamide’s typical role in targeting GPCRs or carbonic anhydrases .
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Property Comparison
| Compound Name | Core Structure | Key Substituents | Predicted LogP* | Therapeutic Potential |
|---|---|---|---|---|
| Target Compound | Benzenesulfonamide | 4-Methoxy, indoline-piperidine-ethyl | ~3.2 | CNS disorders (hypothesized) |
| N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide | Benzenesulfonamide | 5-Bromo-pyrimidine, thioether | ~2.8 | Anticancer (DNA-targeting) |
| 2-Methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide | Benzenesulfonamide | Isothiazolidinone, 4-pyridinyl | ~1.9 | Anti-inflammatory |
| 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide | Benzamide | Ethylsulfonyl, pyrrolidine | ~2.5 | Kinase inhibition |
*LogP values estimated via fragment-based methods.
Solubility and Bioavailability
- In contrast, the isothiazolidinone-containing analogue (LogP ~1.9) may exhibit improved solubility due to its polar sulfone group .
- Piperidine vs.
Pharmacological Implications
- Piperidine’s flexibility could aid in accommodating binding pocket conformations .
- Thiazole Analogues: Compounds like 4-methyl-N-(4-methyl-5-(1-(2-(5-oxo-4-(2-(p-tolyl)-hydrazono)-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide () utilize thiazole rings for metal chelation, a feature absent in the target compound, which may limit applications in metalloenzyme inhibition .
Biological Activity
4-Methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its unique structure integrates a methoxy group, an indoline moiety, and a piperidine ring, which may confer diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is C23H31N3O3S, with a molecular weight of 429.58 g/mol. The chemical structure can be represented as follows:
Anticancer Properties
Research indicates that compounds with similar structures to 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide exhibit significant anticancer activity. Indole derivatives are known to inhibit key enzymes involved in cancer metabolism and inflammatory pathways. For instance, studies have shown that indoline-based compounds can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Similar sulfonamides have been reported to possess moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The presence of the indoline structure suggests possible anti-inflammatory effects. Compounds with similar frameworks have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating that 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide may also exhibit these properties .
Synthesis Methods
The synthesis of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide typically involves several key steps:
- Formation of the Indoline Core : Starting from an appropriate indole derivative, the indoline core is synthesized through reduction or other transformations.
- Attachment of the Piperidine Ring : The piperidine ring is introduced via nucleophilic substitution or coupling reactions.
- Formation of the Benzene Sulfonamide Linkage : The final step involves forming the sulfonamide bond through amide coupling reactions using reagents like carbodiimides (e.g., EDC or DCC).
Optimization of these synthetic routes is essential for enhancing yield and purity.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of indole derivatives similar to the target compound. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as therapeutic agents in oncology.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, synthesized compounds were tested against a panel of bacteria and fungi. The results showed that several compounds exhibited significant zones of inhibition against E. coli and Candida albicans, suggesting that modifications to the sulfonamide structure could enhance efficacy .
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound?
Methodological Answer:
The synthesis of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide involves sequential coupling, protection/deprotection, and purification steps. Key strategies include:
- Stepwise Assembly : Begin with functionalizing the indoline core (e.g., introducing the 1-methyl group via alkylation) , followed by coupling the piperidine-ethyl moiety using reductive amination or nucleophilic substitution . The sulfonamide group is typically introduced via reaction of the amine intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Optimization : Use catalysts like EDCI/HOBt for amide bond formation (if applicable) and adjust solvents (e.g., DMF or dichloromethane) to improve yields . Monitor reaction progress via TLC or LC-MS.
- Purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the final product. Yields for analogous sulfonamides range from 60–75% under optimized conditions .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : Acquire 1H and 13C NMR spectra at 400–600 MHz in deuterated DMSO or CDCl3. Key signals include the methoxy singlet (~δ 3.8 ppm), indoline aromatic protons (δ 6.5–7.5 ppm), and piperidine methylene groups (δ 1.5–2.5 ppm) . Compare shifts to structurally similar compounds (e.g., indoline-piperidine sulfonamides) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the [M+H]+ ion (calculated m/z ~470–500 based on analogs) .
- X-ray Crystallography : If crystals are obtainable, use SHELX software for structure refinement. For example, related sulfonamides show characteristic bond lengths (S–N: ~1.63 Å) and torsional angles .
Advanced: How can potential biological targets for this compound be systematically identified?
Methodological Answer:
Target identification involves both computational and experimental approaches:
- Molecular Docking : Screen against enzyme databases (e.g., PDB) using software like AutoDock Vina. Sulfonamides often target carbonic anhydrases or kinases; the methoxy group may enhance binding to hydrophobic pockets .
- In Vitro Assays : Perform enzyme inhibition studies (e.g., carbonic anhydrase isoform profiling) using spectrophotometric methods . For immune targets like IDO1 (indoleamine 2,3-dioxygenase 1), use kynurenine detection assays .
- Affinity Chromatography : Immobilize the compound on resin and identify binding proteins from cell lysates via SDS-PAGE and LC-MS/MS .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of analogs?
Methodological Answer:
SAR studies require systematic structural modifications and activity testing:
- Core Modifications : Synthesize analogs with varied substituents on the indoline (e.g., halogenation at C5/C6) or piperidine (e.g., N-alkylation) .
- Functional Group Replacement : Replace the methoxy group with ethoxy, hydroxyl, or halogens to assess electronic effects on solubility and target binding .
- Biological Testing : Evaluate analogs in enzyme inhibition (IC50 determination) or cell-based assays (e.g., antiproliferative activity in cancer lines). For example, bromo-substituted indoline sulfonamides show enhanced potency (IC50 < 1 μM) in carbonic anhydrase inhibition .
Advanced: How can computational modeling elucidate the compound’s interaction with enzymes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., carbonic anhydrase IX) using GROMACS. Analyze hydrogen bonds between the sulfonamide group and active-site zinc .
- Free Energy Calculations : Use MM-PBSA to estimate binding affinities. For example, methoxy-substituted sulfonamides may exhibit ΔG values ~-8 kcal/mol due to hydrophobic interactions .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide as an anchor, piperidine as a spacer) using Schrödinger Phase. Validate with in vitro data .
Advanced: What methodologies are recommended for assessing metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with human or rat liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C. Quench reactions with acetonitrile at 0, 15, 30, and 60 minutes. Analyze remaining compound via LC-MS/MS to calculate half-life (t1/2) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to assess isoform-specific inhibition. IC50 values >10 μM suggest low risk of drug-drug interactions .
Advanced: How can receptor binding kinetics be quantitatively studied?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target receptor (e.g., purified kinase) on a CM5 chip. Inject compound at varying concentrations (1–100 μM) and monitor association/dissociation rates. Fit data to a 1:1 Langmuir model for KD determination .
- Radioligand Displacement : Use [3H]-labeled reference ligands (e.g., for GPCRs) in competitive binding assays. Calculate Ki values using the Cheng-Prusoff equation .
Advanced: What crystallographic approaches resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Data Collection : Grow single crystals via vapor diffusion (e.g., methanol/water). Collect high-resolution (<1.0 Å) X-ray data at synchrotron facilities.
- Structure Refinement : Use SHELXL for iterative refinement. For sulfonamides, constraints include S–O bond lengths (~1.43 Å) and planar geometry around the sulfur atom . Compare with deposited structures (e.g., CCDC entries for benzenesulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
